

# Application Notes and Protocols for CT-0508 in HER2 Overexpressing Tumors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CT-08**

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These application notes provide a comprehensive overview of the clinical trial protocol for CT-0508, a first-in-class chimeric antigen receptor macrophage (CAR-M) therapy for HER2 overexpressing solid tumors. The information is compiled from publicly available clinical trial data and publications.

## Introduction

CT-0508 is an investigational cell therapy product composed of autologous monocyte-derived macrophages engineered to express an anti-HER2 chimeric antigen receptor (CAR).<sup>[1]</sup> This therapy is being evaluated in a Phase 1, first-in-human clinical trial (NCT04660929) for the treatment of patients with recurrent or metastatic solid tumors that overexpress HER2.<sup>[2][3]</sup> Preclinical studies have demonstrated that CT-0508 can induce targeted phagocytosis of cancer cells, remodel the tumor microenvironment (TME), and activate an anti-tumor T-cell response.<sup>[4]</sup>

## Mechanism of Action

CT-0508 utilizes the innate phagocytic capabilities of macrophages and redirects them specifically against HER2-expressing tumor cells. The proposed mechanism of action involves several key steps:

- Target Recognition and Phagocytosis: The anti-HER2 CAR on the surface of the macrophages binds to the HER2 protein on tumor cells, triggering phagocytosis and subsequent destruction of the cancer cells.[4]
- Antigen Presentation and T-Cell Activation: Following phagocytosis, the CAR-M processes and presents tumor-associated antigens to T-cells, leading to the activation and expansion of tumor-reactive T-cells.[4] This can result in "epitope spreading," where the immune system learns to recognize and attack other tumor antigens, not just HER2.
- Tumor Microenvironment Remodeling: CT-0508 cells are designed to adopt a pro-inflammatory M1 phenotype, which can help to overcome the immunosuppressive nature of the solid tumor microenvironment.[1] This includes the secretion of pro-inflammatory cytokines and chemokines that attract other immune cells to the tumor site.[1]

## Quantitative Data Summary

The following tables summarize the key quantitative data from the CT-0508 Phase 1 clinical trial.

**Table 1: Patient Demographics and Baseline Characteristics**

| Characteristic                        | Value             |
|---------------------------------------|-------------------|
| Number of Patients (Group 1 + 2)      | 14                |
| Median Age (years)                    | 58 (range, 45-81) |
| Sex (Female)                          | 71.4%             |
| ECOG Performance Status 0             | 64.3%             |
| HER2 Overexpression (IHC 3+)          | 64.3%             |
| Microsatellite Stable/Instability-Low | 92.9%             |
| Low Tumor Mutational Burden           | 78.6%             |
| Prior Radiotherapy                    | 64.3%             |

Source:[2][3]

**Table 2: Treatment Regimen**

| Cohort/Group              | Dosing Schedule                      | Total Cells Administered   |
|---------------------------|--------------------------------------|--|
| Group 1                   | Fractionated dose on Day 1, 3, and 5 | Up to $5 \times 10^9$ total cells  |
| Group 2                   | Single bolus dose on Day 1           | Up to $5 \times 10^9$ total cells  |
| Cohort 3                  | Day 1 and Day 3                      | Up to 2.5 billion cells on each day  |
| Cohort 4                  | Single dose on Day 1                 | Up to 5 billion cells  |
| 89[Zr] Radiolabeled Group | Single IV dose on Day 1              | Up to 500 million 89[Zr] radiolabeled CT-0508 and up to 4.5 billion non-radiolabeled CT-0508 |

Source:[2][5]

**Table 3: Preliminary Efficacy Results**

| Outcome                              | Result  |
|--------------------------------------|---|
| Best Overall Response                | Stable Disease in 28.6% of patients (4 out of 14) |
| HER2 3+ Patients with Stable Disease | 44% (4 out of 9)                                  |
| HER2 2+ Patients with Stable Disease | 0% (0 out of 5)                                   |

Source:[2][6]

**Table 4: Treatment-Related Adverse Events (Most Common)**

| Adverse Event                   | Grade     | Frequency              |
|---------------------------------|-----------|------------------------|
| Cytokine Release Syndrome (CRS) | Grade 1-2 | Occurred in 9 patients |
| Infusion-Related Reactions      | Grade 1-2 | N/A                    |
| Decreased Lymphocyte Count      | Grade 1-2 | N/A                    |

Note: No dose-limiting toxicities, Grade  $\geq 3$  CRS, or immune effector cell-associated neurotoxicity syndrome (ICANS) were observed.[2][6]

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the CT-0508 clinical trial protocol.

### CT-0508 Manufacturing Protocol

This protocol outlines the general steps for the ex vivo manufacturing of autologous CT-0508 CAR-macrophages.

- Monocyte Collection:
  - Patient's peripheral blood mononuclear cells (PBMCs) are collected via leukapheresis.
  - Monocytes are isolated from the apheresis product.[7]
- Macrophage Differentiation:
  - Isolated monocytes are cultured ex vivo under specific conditions to differentiate into macrophages.[7]
- CAR Transduction:
  - Differentiated macrophages are transduced with a chimeric adenoviral vector (Ad5f35) encoding the anti-HER2 chimeric antigen receptor.[1]
- Harvesting and Formulation:

- The engineered CAR-macrophages (CT-0508) are harvested.
- The final product is formulated for intravenous administration.
- Quality Control:
  - The final CT-0508 product is assessed for viability, purity, and CAR expression before release.[\[8\]](#)

## Correlative Studies Protocols

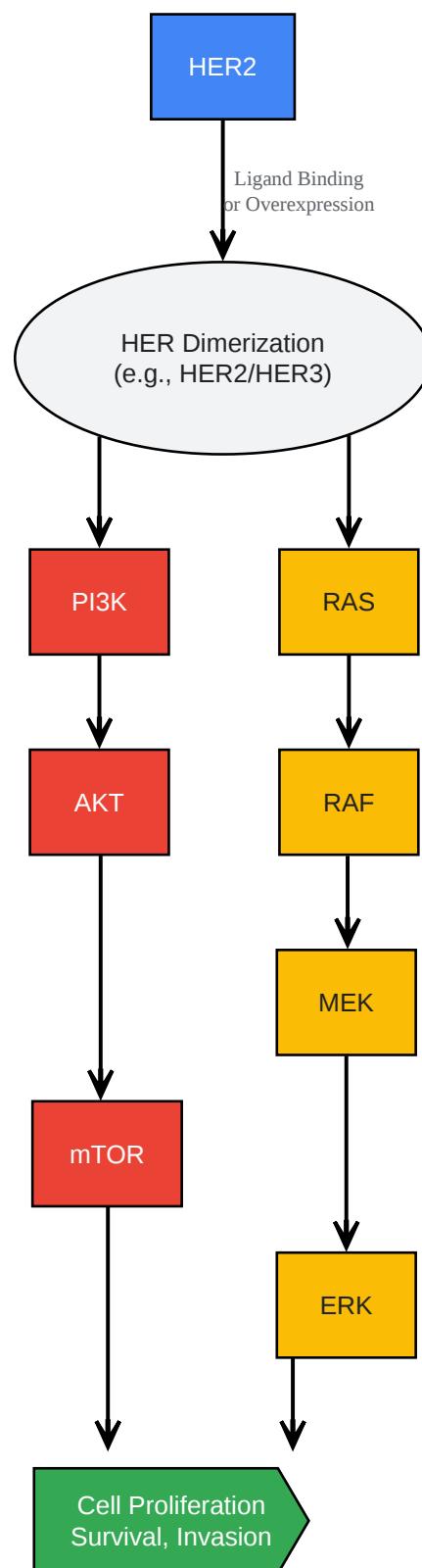
Serial blood samples and tumor biopsies are collected before and after CT-0508 infusion to assess the mechanism of action and identify potential biomarkers.[\[7\]](#)

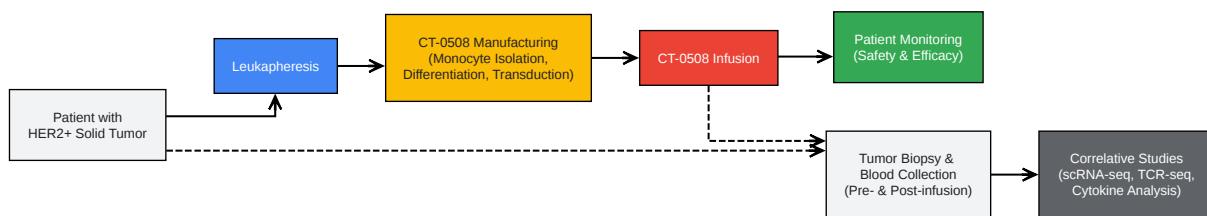
- Pharmacokinetics:
  - The presence and persistence of CT-0508 in peripheral blood and the tumor microenvironment are monitored.[\[7\]](#)
- Immunophenotyping:
  - Changes in immune cell populations in the blood and tumor are analyzed using techniques such as flow cytometry.
- T-Cell Receptor (TCR) Sequencing:
  - TCR sequencing is performed on T-cells from the blood and tumor to assess for clonal expansion of tumor-reactive T-cells.[\[7\]](#)
- Single-Cell RNA Sequencing (scRNA-seq):
  - scRNA-seq is used to analyze the gene expression profiles of individual cells within the tumor microenvironment to understand the impact of CT-0508 on various cell types.
- Cytokine Analysis:
  - Levels of various cytokines and chemokines in the blood are measured to assess the systemic immune response to CT-0508 infusion.

## Visualizations

### HER2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated by HER2 in cancer cells, leading to cell proliferation, survival, and invasion.





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